molecular formula C19H26N2O2 B6939305 N-[(2S)-4-methyl-1-oxo-1-spiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-2-ylpentan-2-yl]acetamide

N-[(2S)-4-methyl-1-oxo-1-spiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-2-ylpentan-2-yl]acetamide

Cat. No.: B6939305
M. Wt: 314.4 g/mol
InChI Key: XRXHZSHRPOJSIP-KRWDZBQOSA-N
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Description

N-[(2S)-4-methyl-1-oxo-1-spiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-2-ylpentan-2-yl]acetamide is a sophisticated compound notable for its complex structure involving a spiro-linked cyclopropane ring fused to an isoquinoline moiety. The distinct spatial arrangement of these components offers unique properties valuable in both research and applied sciences.

Properties

IUPAC Name

N-[(2S)-4-methyl-1-oxo-1-spiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-2-ylpentan-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O2/c1-13(2)10-17(20-14(3)22)18(23)21-11-15-6-4-5-7-16(15)19(12-21)8-9-19/h4-7,13,17H,8-12H2,1-3H3,(H,20,22)/t17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRXHZSHRPOJSIP-KRWDZBQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N1CC2=CC=CC=C2C3(C1)CC3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N1CC2=CC=CC=C2C3(C1)CC3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Synthesis of this compound typically begins with the preparation of the isoquinoline core, followed by the incorporation of the cyclopropane ring and subsequent functionalization:

  • Isoquinoline Formation: : Starting with basic organic reactions such as Pomeranz-Fritsch or Bischler-Napieralski cyclization to form the isoquinoline nucleus.

  • Cyclopropanation: : Introduction of the cyclopropane ring using a Simmons-Smith reaction or other cyclopropanation techniques.

  • Final Assembly: : The coupling of the isoquinoline derivative with the cyclopropane-containing intermediate under controlled conditions, ensuring the maintenance of stereochemistry.

Industrial Production Methods

Industrial-scale production involves optimized steps to increase yield and purity, employing:

  • Catalysts: : Transition metal catalysts to enhance reaction efficiency.

  • Continuous Flow Techniques: : For better control over reaction conditions and scalability.

  • Purification: : Advanced chromatographic methods and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(2S)-4-methyl-1-oxo-1-spiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-2-ylpentan-2-yl]acetamide undergoes various reactions:

  • Oxidation: : Can be oxidized to introduce additional oxygen functionalities, often using peroxides or oxygen sources like potassium permanganate.

  • Reduction: : Reduction reactions to simplify the compound, usually involving agents like sodium borohydride or lithium aluminium hydride.

  • Substitution: : Nucleophilic or electrophilic substitution reactions to replace functional groups, typically using alkyl halides or acids.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, potassium permanganate.

  • Reduction: : Sodium borohydride, lithium aluminium hydride.

  • Substitution: : Alkyl halides, strong acids.

Major Products

  • Oxidized derivatives: : Often introducing carbonyl or hydroxyl groups.

  • Reduced derivatives: : Simplified structures maintaining the core framework.

  • Substituted analogs: : New compounds with varied functional groups enhancing or modifying biological activity.

Scientific Research Applications

N-[(2S)-4-methyl-1-oxo-1-spiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-2-ylpentan-2-yl]acetamide is notable in:

  • Chemistry: : As a building block for synthesizing more complex molecules.

  • Biology: : In studying cellular mechanisms and interactions due to its unique structural properties.

  • Industry: : Possible use in the creation of specialized materials or as a catalyst in certain reactions.

Mechanism of Action

The compound exerts its effects primarily through:

  • Molecular Targets: : Binding to specific proteins or enzymes, potentially altering their activity.

  • Pathways Involved: : Interacting with cellular signaling pathways, influencing processes such as apoptosis or cell proliferation.

Comparison with Similar Compounds

N-[(2S)-4-methyl-1-oxo-1-spiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-2-ylpentan-2-yl]acetamide stands out due to its spiro-linked structure, which is less common among related compounds. Similar compounds include:

  • N-[(2S)-4-methyl-1-oxo-1-isoquinoline]-2-ylpentan-2-yl]acetamide

  • N-[(2S)-4-methyl-1-oxo-1-spiro[1,3-dihydroisoquinoline-4,1'-cyclobutane]-2-ylpentan-2-yl]acetamide

This uniqueness in structure imparts unique properties, potentially leading to different reactivity and biological activity profiles.

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